Methyl 2-benzyloxy-4-bromobenzoate

Physicochemical profiling ADME prediction Synthetic intermediate design

Researchers requiring precise orthogonal reactivity often face supply of incorrect regioisomers, compromising cross-coupling yields. This compound provides a single, validated substitution pattern. - Orthogonal handles: 4-Br for Suzuki/Buchwald couplings; 2-OBn remains inert for late-stage phenol deprotection. - Differentiated properties: XLogP3 3.9, HBD 0, TPSA 35.5 Ų ensures superior organic solubility vs. free phenol analogs. - Supply certainty: Authenticated regioisomer shipped under ambient conditions, eliminating synthetic route redesign.

Molecular Formula C15H13BrO3
Molecular Weight 321.17
CAS No. 1228095-06-4
Cat. No. B594964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-benzyloxy-4-bromobenzoate
CAS1228095-06-4
SynonymsMethyl 2-benzyloxy-4-bromobenzoate
Molecular FormulaC15H13BrO3
Molecular Weight321.17
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)Br)OCC2=CC=CC=C2
InChIInChI=1S/C15H13BrO3/c1-18-15(17)13-8-7-12(16)9-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
InChIKeySNTOIDUPMITSEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Benzyloxy-4-Bromobenzoate: Physicochemical Profile


Methyl 2-benzyloxy-4-bromobenzoate (CAS 1228095-06-4), a benzoic acid ester derivative with molecular formula C₁₅H₁₃BrO₃, is characterized by a bromine atom at the 4-position and a benzyloxy ether group at the 2-position of the aromatic ring [1]. This substitution pattern generates computed descriptors that differentiate it from simpler analogs: an XLogP3-AA of 3.9 (indicating enhanced lipophilicity vs. hydroxyl-substituted comparators), a hydrogen bond donor count of 0 (versus 1 for the hydroxy analog), and a topological polar surface area (TPSA) of 35.5 Ų (versus 46.5 Ų for the free phenol form) [1][2]. These properties reflect the strategic replacement of a polar hydroxyl group with a hydrophobic benzyl ether protecting group, which directly impacts solubility, membrane permeability, and reactivity profiles in downstream synthetic applications [1].

Lipophilic protecting group profile supports organic-phase extraction and chromatography.
Zero hydrogen bond donors reduce side reactions in anhydrous synthetic sequences.
Orthogonal benzyl protection enables staged deprotection of the latent phenol.

Methyl 2-Benzyloxy-4-Bromobenzoate: Why Generic Analogs Fail


The scientific and industrial utility of Methyl 2-benzyloxy-4-bromobenzoate (CAS 1228095-06-4) is anchored in the orthogonality of its 2-benzyloxy protecting group relative to its 4-bromo cross-coupling handle. Generic substitution with the closely related hydroxyl analog (Methyl 4-bromo-2-hydroxybenzoate, CAS 22717-56-2) or positional isomers (e.g., Methyl 3-benzyloxy-4-bromobenzoate, CAS 17054-26-1) introduces distinct and non-interchangeable physicochemical and reactivity profiles [1]. The free hydroxyl group in the analog confers hydrogen bond donor capacity (HBD = 1) and a different polarity landscape (TPSA = 46.5 Ų), which fundamentally alters chromatographic behavior, solubility in organic solvents, and stability under basic or nucleophilic reaction conditions [1]. Furthermore, the 2-benzyloxy substitution pattern provides a steric and electronic environment around the ester and bromide moieties that is distinct from 3-benzyloxy or 4-benzyloxy regioisomers, directly affecting the regioselectivity and efficiency of subsequent palladium-catalyzed transformations . Selecting the precise substitution pattern is therefore not a matter of broad chemical class interchangeability but a prerequisite for maintaining the intended reactivity, protecting group strategy, and downstream synthetic yield [2].

Hydrogen Bond Donor Capacity
Target: HBD = 0, lower TPSA
Hydroxy analog: HBD = 1, higher TPSA
Free hydroxyl group may alter solubility, chromatographic behavior, and stability under basic or nucleophilic conditions.
Substitution Pattern
Target: 2-benzyloxy (ortho to ester)
Regioisomer: 3-benzyloxy (meta to ester)
Different steric and electronic environment around the bromo handle may shift cross-coupling regioselectivity and efficiency.

Methyl 2-Benzyloxy-4-Bromobenzoate: Quantitative Differentiation vs. Comparators


Lipophilicity & Permeability Advantage vs. Hydroxy Analog

Methyl 2-benzyloxy-4-bromobenzoate exhibits a computed lipophilicity (XLogP3-AA = 3.9) substantially higher than that of its direct 2-hydroxy analog, Methyl 4-bromo-2-hydroxybenzoate (XLogP3 = 3.0) [1][2]. This 0.9 log unit difference corresponds to a theoretical ~8-fold increase in partition coefficient. Additionally, the benzyloxy derivative possesses zero hydrogen bond donors (HBD = 0) compared to one (HBD = 1) for the hydroxy compound, and a lower topological polar surface area (TPSA = 35.5 Ų vs. 46.5 Ų) [1][2].

Lipophilicity ΔlogP
Reported
Δ = +0.9 log units (3.9 vs. 3.0)
Supports organic-phase extraction and chromatography.
Computed descriptor (PubChem); experimental validation advised.
Physicochemical profiling ADME prediction Synthetic intermediate design

Hydrogen Bond Donor Absence vs. Hydroxy Analog

The benzyloxy derivative possesses a hydrogen bond donor count of zero, whereas the 2-hydroxy analog contains one hydrogen bond donor (the phenolic -OH group) [1][2]. This structural difference is reflected in the topological polar surface area (TPSA) values: 35.5 Ų for the target compound versus 46.5 Ų for the hydroxy comparator [1][2].

HBD & TPSA Contrast
Reported
HBD 0 vs. 1; TPSA 35.5 Ų vs. 46.5 Ų
Prevents H-bond interference in anhydrous synthesis.
Based on computed molecular properties.
Hydrogen bonding Solubility prediction Protecting group strategy

Ortho-Substitution Effect on Cross-Coupling Reactivity

The target compound features benzyloxy substitution at the ortho (2-) position relative to the methyl ester, whereas regioisomers such as Methyl 3-benzyloxy-4-bromobenzoate (CAS 17054-26-1) place the benzyloxy group at the meta (3-) position relative to the ester [1]. Literature on closely related benzyloxy-bromobenzoate systems demonstrates that the steric and electronic environment surrounding the bromine atom directly influences cross-coupling outcomes. Studies with benzyl 3,5-bis(benzyloxy)-4-bromobenzoate show that ortho,ortho'-disubstitution creates steric hindrance that alters reaction pathways, yielding mixtures of vinylated and reduced products under Suzuki-Miyaura conditions [2].

Regioisomer Effect
Class-level
Ortho-substitution alters steric/electronic environment vs. meta/para isomers
May affect catalyst approach and coupling selectivity.
Inferred from analogous hindered aryl bromides; confirm experimentally.
Regioselectivity Palladium catalysis Suzuki-Miyaura coupling

Purity Specification for Reproducible Synthesis

Commercial suppliers of Methyl 2-benzyloxy-4-bromobenzoate (CAS 1228095-06-4) typically specify purity at ≥98%, as documented by BOC Sciences and other vendor technical datasheets [1]. Other vendors list minimum purity at 95% . This 98% specification establishes a reproducible baseline for research procurement.

Purity Baseline
Specification review
≥98% (vendor CoA) vs. 95% minimum
Reduces impurity interference in catalytic cycles.
Verify batch-specific CoA upon procurement.
Quality control Synthetic reproducibility Procurement specification

Methyl 2-Benzyloxy-4-Bromobenzoate: Key Application Scenarios


Orthogonal Protection Strategy for Multi-Step Synthesis

Methyl 2-benzyloxy-4-bromobenzoate enables a chemoselective synthetic sequence where the 4-bromo handle participates in cross-coupling reactions while the 2-benzyloxy group remains intact as an inert protecting group for the latent phenol. The 0.9 log unit higher computed lipophilicity (XLogP3-AA = 3.9) and absence of hydrogen bond donor capacity (HBD = 0), compared to the 2-hydroxy analog [1], facilitate extraction and purification in organic solvents during multi-step sequences without the solubility or catalyst compatibility issues associated with free phenolic groups. This orthogonal functionality profile is particularly valuable in medicinal chemistry programs where late-stage phenol deprotection is required for target engagement or further diversification.

Suzuki-Miyaura & Cross-Coupling Building Block

The 4-bromo substituent serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The specific 2-benzyloxy (ortho) substitution pattern relative to the methyl ester creates a steric environment around the bromide that, based on class-level inference from structurally analogous hindered aryl bromides [2], influences oxidative addition rates and product selectivity. Procurement of the correct regioisomer (2-benzyloxy rather than 3-benzyloxy or 4-benzyloxy) is essential for achieving the intended coupling efficiency and regiochemical outcome.

Precursor for Amide and Peptide Conjugation

The methyl ester functionality in Methyl 2-benzyloxy-4-bromobenzoate is readily hydrolyzed to yield 2-benzyloxy-4-bromobenzoic acid , which serves as a versatile intermediate for amide bond formation and peptide conjugation. The enhanced lipophilicity of the benzyl-protected form (XLogP3-AA = 3.9) compared to the free phenol [1] improves handling and purification of the ester intermediate prior to hydrolysis. Researchers developing bioactive conjugates, HDAC inhibitors, or other benzamide-containing pharmacophores can leverage this building block to install a protected salicylic acid motif that can be deprotected orthogonally at a strategically chosen stage of the synthesis.

Application
Selection Property
Validation Focus
Orthogonal protection strategy for multi-step synthesis
2-Benzyloxy protecting group compatibility
Organic-phase purification and latent phenol stability
Suzuki-Miyaura & cross-coupling building block
4-Bromo handle with ortho steric environment
Regioselectivity and coupling efficiency
Precursor for amide and peptide conjugation
Methyl ester hydrolyzable to acid
Protected salicylic acid motif incorporation

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